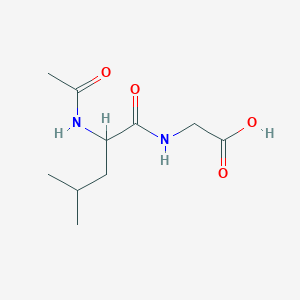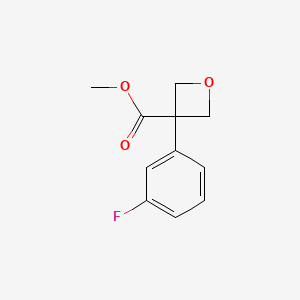![molecular formula C17H21BrN2O7 B12099337 Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate CAS No. 74980-11-3](/img/structure/B12099337.png)
Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes an acetamido group, a bromomethyl group, and a nitro group attached to a phenyl ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate typically involves multiple steps:
Starting Materials: The synthesis begins with diethyl malonate, which undergoes a series of reactions to introduce the acetamido, bromomethyl, and nitro groups.
Acetamidation: Diethyl malonate is first acetamidated to form diethyl 2-acetamidomalonate.
Bromomethylation: The next step involves the bromomethylation of the aromatic ring, which is achieved using bromomethyl reagents under controlled conditions.
Nitration: Finally, the nitration of the aromatic ring is carried out using a nitrating agent such as nitric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the sequential reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamido group, to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used for substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation reactions.
Major Products Formed
Substitution Products: New derivatives with different substituents replacing the bromomethyl group.
Reduction Products: Amino derivatives formed by the reduction of the nitro group.
Oxidation Products: Oxo derivatives formed by the oxidation of the acetamido group.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-acetamido-2-(2,3-dibromopropyl)malonate
- Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate
- Diethyl 2-acetamido-2-(2-oxopropyl)malonate
Uniqueness
Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate is unique due to the presence of both bromomethyl and nitro groups on the aromatic ring, which imparts distinct reactivity and potential biological activities compared to its analogues.
Eigenschaften
CAS-Nummer |
74980-11-3 |
|---|---|
Molekularformel |
C17H21BrN2O7 |
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitrophenyl]methyl]propanedioate |
InChI |
InChI=1S/C17H21BrN2O7/c1-4-26-15(22)17(19-11(3)21,16(23)27-5-2)9-13-8-14(20(24)25)7-6-12(13)10-18/h6-8H,4-5,9-10H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
VCCPQPAZFRNSGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)[N+](=O)[O-])CBr)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)


![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)
![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)


![2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099318.png)


